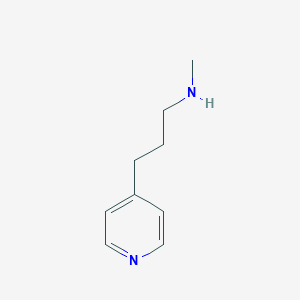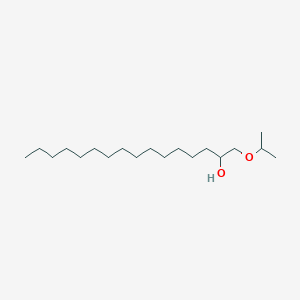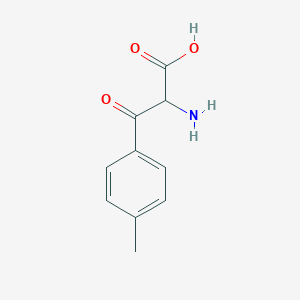![molecular formula C31H31NO5 B054612 2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide CAS No. 138645-00-8](/img/structure/B54612.png)
2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide, also known as BPPEA, is a synthetic compound that has been widely studied for its potential applications in scientific research. BPPEA is a member of the acetamide family of compounds and is characterized by its unique chemical structure, which makes it a promising candidate for a variety of research applications.
Wirkmechanismus
The exact mechanism of action of 2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide is still being studied, but it is believed to act as a modulator of various cellular signaling pathways. In particular, this compound has been shown to interact with certain proteins and enzymes, which can lead to changes in cellular behavior and function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit certain enzymes and modulate cellular signaling pathways. Some studies have also suggested that this compound may have anti-inflammatory and antioxidant properties, which could make it a promising candidate for the development of new drugs and therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide in scientific research is its unique chemical structure, which makes it a promising candidate for a variety of applications. However, there are also some limitations to using this compound in lab experiments, including the need for specialized equipment and expertise, as well as the potential for toxicity and other side effects.
Zukünftige Richtungen
There are many potential future directions for research on 2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide, including the development of new drugs and therapies based on its unique chemical structure, the investigation of its interactions with other biomolecules, and the exploration of its potential applications in the treatment of various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on cellular signaling pathways and other biological processes.
Synthesemethoden
2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide can be synthesized using a variety of methods, including the reaction of 3,4-bis(phenylmethoxy)benzaldehyde with N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide in the presence of a suitable catalyst. The resulting product is then purified using standard techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide has been studied extensively for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. Some of the key areas of research include the development of new drugs and therapies, the study of cellular signaling pathways, and the investigation of molecular interactions between proteins and other biomolecules.
Eigenschaften
CAS-Nummer |
138645-00-8 |
|---|---|
Molekularformel |
C31H31NO5 |
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C31H31NO5/c1-35-29-18-23(12-14-27(29)33)16-17-32-31(34)20-26-13-15-28(36-21-24-8-4-2-5-9-24)30(19-26)37-22-25-10-6-3-7-11-25/h2-15,18-19,33H,16-17,20-22H2,1H3,(H,32,34) |
InChI-Schlüssel |
IIMPMLFWRFCKHD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CCNC(=O)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)CCNC(=O)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



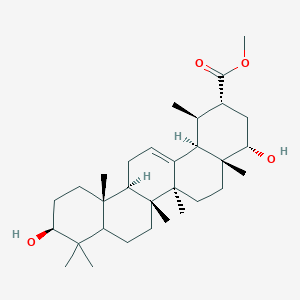
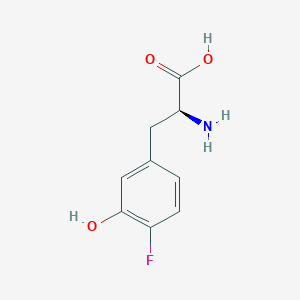
![1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one](/img/structure/B54531.png)

![5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B54537.png)
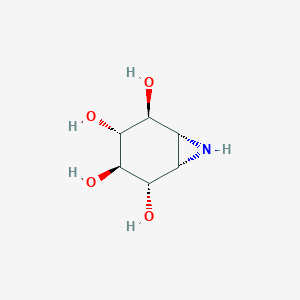
![1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene](/img/structure/B54540.png)
![(2S,3S,3aS,6S,7S,7aS)-2-hydroxy-2,3,7-trimethyl-6-(1-phenylmethoxypropan-2-yl)-3a,6,7,7a-tetrahydro-3H-furo[3,2-c]pyran-4-one](/img/structure/B54542.png)


